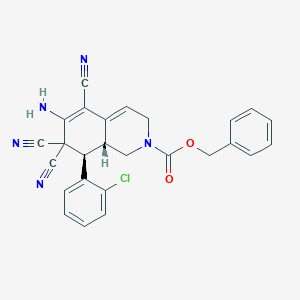
benzyl (8R,8aR)-6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (8R,8aR)-6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of benzylamine with a suitable aldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of organic solvents such as methylene chloride and catalysts like sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Benzyl 6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., methylene chloride, ethanol), acids (e.g., acetic acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
科学研究应用
Benzyl 6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate has several scientific research applications, including:
作用机制
The mechanism of action of benzyl (8R,8aR)-6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways . For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses .
相似化合物的比较
Similar Compounds
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating Parkinson’s disease.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its contrasting effects in neurodegenerative disorders.
Uniqueness
Benzyl 6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate is unique due to its specific structural features, such as the presence of the 2-chlorophenyl and tricyano groups, which contribute to its distinct chemical and biological properties . These structural elements may enhance its binding affinity to molecular targets and improve its therapeutic potential .
属性
CAS 编号 |
303953-48-2 |
|---|---|
分子式 |
C26H20ClN5O2 |
分子量 |
469.9g/mol |
IUPAC 名称 |
benzyl (8R,8aR)-6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C26H20ClN5O2/c27-22-9-5-4-8-19(22)23-21-13-32(25(33)34-14-17-6-2-1-3-7-17)11-10-18(21)20(12-28)24(31)26(23,15-29)16-30/h1-10,21,23H,11,13-14,31H2/t21-,23+/m0/s1 |
InChI 键 |
BEWCCWZEYXUTHC-JTHBVZDNSA-N |
SMILES |
C1C=C2C(CN1C(=O)OCC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC=CC=C4Cl |
手性 SMILES |
C1C=C2[C@H](CN1C(=O)OCC3=CC=CC=C3)[C@H](C(C(=C2C#N)N)(C#N)C#N)C4=CC=CC=C4Cl |
规范 SMILES |
C1C=C2C(CN1C(=O)OCC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















